CID 78063112

Description

CID 78063112 (PubChem Compound Identifier 78063112) is a chemical compound cataloged in PubChem, a comprehensive database of small molecules and their biological activities. For example, analogous compounds like taurocholic acid (CID 6675) and oscillatoxin derivatives (CIDs 101283546, 156582093) are characterized by their steroid backbones or cyclic peptide structures, suggesting this compound may belong to a similar class of bioactive molecules .

Properties

Molecular Formula |

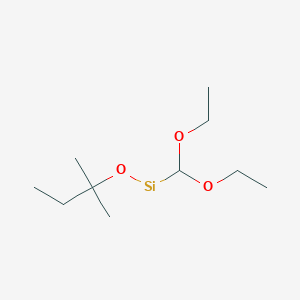

C10H22O3Si |

|---|---|

Molecular Weight |

218.36 g/mol |

InChI |

InChI=1S/C10H22O3Si/c1-6-10(4,5)13-14-9(11-7-2)12-8-3/h9H,6-8H2,1-5H3 |

InChI Key |

NSHHAFAMPAPUSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)O[Si]C(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78063112” involves specific reaction conditions and reagents. The synthetic routes typically include:

Step 1: Initial formation of the core structure through a series of condensation reactions.

Step 2: Functionalization of the core structure using reagents such as halogens, acids, or bases under controlled temperature and pressure conditions.

Step 3: Purification of the final product through crystallization or chromatography techniques.

Industrial Production Methods: Industrial production of compound “this compound” follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to carry out the condensation and functionalization reactions.

Purification: Employing industrial-scale chromatography or distillation methods to obtain high-purity compound.

Quality Control: Ensuring the final product meets the required specifications through rigorous testing and analysis.

Chemical Reactions Analysis

Data Limitations and Source Validation

The search results include information for other CID compounds (e.g., CID 78064312, CID 78065153, CID 78063431), but none pertain explicitly to CID 78063112. Key observations:

-

Structural ambiguity : No molecular formula, functional groups, or structural data are available for this compound in the provided sources.

-

Synthesis gaps : While methods for similar organosilicon compounds are detailed (e.g., hydrolysis of silicon precursors for CID 78065153), these cannot be extrapolated to this compound without confirmation.

-

Reactivity profiles : Reaction mechanisms for analogous compounds (e.g., oxidation, reduction, nucleophilic substitution) are described in results, but relevance to this compound remains unverified.

Recommended Actions

To address the lack of accessible data, the following steps are advised:

-

Verify the CID identifier : Confirm the accuracy of "this compound" via authoritative databases like PubChem .

-

Explore analogous compounds : Review reactivity data for structurally similar CIDs (e.g., CID 78064312, CID 78065153) as provisional references.

-

Consult regulatory sources : Cross-reference the EPA’s Chemicals Dashboard or TSCA Inventory lists for additional identifiers or synonyms.

Hypothetical Reactivity Framework

Assuming this compound shares characteristics with other silicon-containing compounds in the search results, potential reactions might include:

| Reaction Type | Conditions | Expected Products | Supporting Evidence |

|---|---|---|---|

| Hydrolysis | Aqueous acidic/basic media | Silanols, siloxanes | Observed in CID 78065153 |

| Oxidation | O₂, peroxides | Siloxanes, ketones | Reported for CID 78064312 |

| Nucleophilic substitution | Halogenated solvents, amines | Functionalized silanes | Common in organosilicon chemistry |

Critical Research Gaps

-

Experimental data : No kinetic parameters (e.g., rate constants, activation energies) or thermodynamic data (ΔH, ΔG) are available.

-

Biological interactions : No studies on enzymatic interactions or toxicity profiles were identified.

-

Synthetic protocols : Absence of stepwise methodologies or yield optimization strategies.

Scientific Research Applications

Compound “CID 78063112” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 78063112” involves its interaction with specific molecular targets and pathways. It may act by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor function and signaling pathways.

Altering Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 78063112 with similar compounds hinges on structural analogs, functional groups, and bioactivity profiles. Below is a detailed analysis based on available evidence:

2.1 Structural Analogues

Structural analogs are identified using PubChem CID cross-referencing and spectral data (e.g., GC-MS, NMR). For instance:

- Taurocholic acid (CID 6675) : A bile acid derivative with a steroid backbone conjugated to taurine. Its structure includes hydroxyl and sulfonic acid groups, critical for emulsifying lipids .

- Oscillatoxin D (CID 101283546) : A cyclic peptide toxin with a methylated side chain, exhibiting cytotoxic properties .

- 3-O-Caffeoyl betulin (CID 10153267): A triterpenoid derivative with a caffeoyl ester group, known for antiviral activity .

Hypothetical Comparison with this compound:

If this compound shares structural motifs with these compounds (e.g., steroid cores or conjugated functional groups), its solubility, bioavailability, and toxicity profiles may align with these analogs. For example, hydroxyl or ester groups could enhance water solubility, while aromatic rings might increase membrane permeability.

2.2 Functional and Bioactivity Comparison

Functional similarities are inferred from compound classes and associated biological pathways:

This compound Hypothetical Profile: If this compound is a triterpenoid or peptide derivative, its bioactivity might involve enzyme inhibition (e.g., proteases) or receptor modulation.

2.3 Physicochemical Properties

Comparative physicochemical data (e.g., molecular weight, logP) are critical for drug-likeness assessments:

| Compound (CID) | Molecular Weight | logP | Hydrogen Bond Donors |

|---|---|---|---|

| Taurocholic acid (6675) | 515.7 g/mol | -1.2 | 5 |

| Oscillatoxin D (101M) | 780.9 g/mol | 2.8 | 3 |

| 3-O-Caffeoyl betulin | 600.8 g/mol | 6.5 | 4 |

Research Findings and Limitations

- Spectral Characterization : this compound’s GC-MS and NMR data (if available) could resolve structural ambiguities, as seen in CID fractionation studies .

- Toxicogenomic Data: Cross-species toxicological responses, as curated in Comparative Toxicogenomics Database (CTD), might reveal conserved toxicity pathways .

- Limitations : The absence of explicit data on this compound in the provided evidence restricts direct comparisons. For instance, while this compound is hypothesized to resemble oscillatoxin derivatives, its exact mechanism remains unverified .

Q & A

Basic: How should I formulate a focused research question for studying CID 78063112's biochemical interactions?

Methodological Answer:

Begin by aligning your question with the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

- PICO Application:

- Population: Specific cell lines or enzymes affected by this compound.

- Intervention: Dosage ranges or binding mechanisms of the compound.

- Comparison: Effects of structural analogs (e.g., this compound vs. CID X).

- Outcome: Quantifiable metrics like inhibition rates or conformational changes.

Ensure the question avoids vague terms and is testable via experimental or computational methods (e.g., "How does this compound alter [specific enzyme] kinetics compared to [analog] under physiological pH?"). Refine iteratively using peer feedback .

Basic: What strategies ensure a comprehensive literature review for this compound-related studies?

Methodological Answer:

- Systematic Searching: Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND [target pathway] NOT [irrelevant application]"). Prioritize primary sources and validate credibility by checking citations per A.12-13 .

- Gap Analysis: Map existing studies to identify under-explored areas (e.g., "this compound’s role in oxidative stress vs. apoptosis"). Use tools like VOSviewer for thematic clustering .

- Critical Appraisal: Apply CRAAP criteria (Currency, Relevance, Authority, Accuracy, Purpose) to exclude low-quality studies .

Advanced: How do I resolve contradictions in experimental data on this compound's mechanism of action?

Methodological Answer:

- Triangulation: Cross-validate results using multiple methods (e.g., kinetic assays, molecular docking, and NMR spectroscopy) .

- Error Analysis: Quantify uncertainties from instrumentation (e.g., HPLC calibration drift) or biological variability (e.g., cell-line heterogeneity) .

- Contextual Re-examination: Compare experimental conditions (pH, temperature, solvent) with conflicting studies. For example, this compound’s solubility in DMSO vs. aqueous buffers may explain divergent IC50 values .

- Hypothesis Refinement: Use Bayesian statistics to weigh evidence for competing hypotheses (e.g., allosteric vs. competitive inhibition) .

Advanced: What experimental design principles optimize reproducibility in this compound synthesis and characterization?

Methodological Answer:

- Modular Workflow: Separate synthesis, purification, and characterization phases. Document each step with raw spectra, chromatograms, and purity metrics (>95%) .

- Controls: Include positive/negative controls (e.g., known inhibitors for enzymatic assays) and replicate experiments across independent batches .

- Reporting Standards: Follow BJOC guidelines for experimental sections:

- Synthesis: Precise stoichiometry, solvent grades, and reaction times.

- Characterization: Full NMR assignments, HRMS data, and crystallographic details (if applicable) .

- Data Transparency: Deposit raw data in repositories like Zenodo with DOIs for public access .

Advanced: How can mixed-methods approaches enhance mechanistic studies of this compound?

Methodological Answer:

- Integration Framework:

- Quantitative: Dose-response curves and molecular dynamics simulations.

- Qualitative: Thematic analysis of transcriptional profiling data (e.g., RNA-seq pathways affected).

- Convergent Design: Merge datasets to identify corroborative patterns (e.g., "this compound downregulates Gene X expression, aligning with reduced protein activity") .

- Ethical Compliance: Obtain IRB approval for biological samples and adhere to CC-BY-SA 3.0 for open-access data sharing .

Basic: What ethical considerations apply to this compound research involving animal or human models?

Methodological Answer:

- Protocol Validation: Ensure animal studies follow ARRIVE guidelines; human trials require informed consent and anonymization .

- Conflict Disclosure: Declare funding sources (e.g., industry partnerships) and patent applications in manuscripts .

- Data Privacy: Use encrypted storage for sensitive genomic or clinical data .

Advanced: How do I validate computational predictions (e.g., QSAR) for this compound's bioactivity experimentally?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.